4-丁氧基-N-(2-苯氧基苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

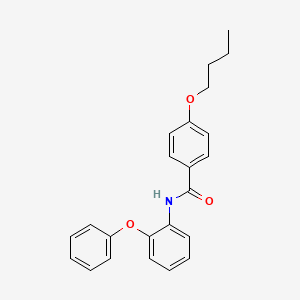

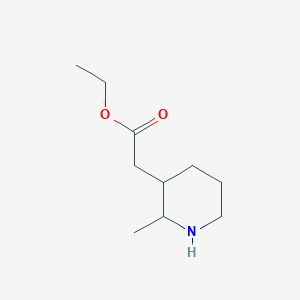

“4-butoxy-N-(2-phenoxyphenyl)benzamide” is a chemical compound with the molecular formula C23H23NO3 . It is a type of benzamide, which is a significant class of amide compounds widely used in various industries and potential drug industries .

Synthesis Analysis

Benzamides, including “4-butoxy-N-(2-phenoxyphenyl)benzamide”, can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .

科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of “4-butoxy-N-(2-phenoxyphenyl)benzamide”:

Antiviral Agents

4-butoxy-N-(2-phenoxyphenyl)benzamide has shown potential as an antiviral agent. Research indicates that derivatives of benzamide can inhibit deubiquitinase (DUB) enzymes, which are crucial for the replication of various viruses such as Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2 . This inhibition can prevent the virus from replicating, making these compounds promising candidates for antiviral drug development.

Antibacterial Applications

Benzamide derivatives, including 4-butoxy-N-(2-phenoxyphenyl)benzamide, have been studied for their antibacterial properties. These compounds have demonstrated effectiveness against both gram-positive and gram-negative bacteria . This makes them valuable in the development of new antibacterial agents, especially in the face of rising antibiotic resistance.

Antioxidant Activity

The antioxidant properties of benzamide derivatives are another significant area of research. These compounds have been shown to exhibit strong free radical scavenging and metal chelating activities . This suggests their potential use in preventing oxidative stress-related diseases, such as cardiovascular diseases and certain types of cancer.

Anti-inflammatory Agents

Benzamide derivatives have also been explored for their anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response . This makes them potential candidates for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.

Cancer Treatment

Research has shown that benzamide derivatives can have anti-tumor effects. These compounds can inhibit the growth of cancer cells by interfering with various cellular processes . This makes them promising candidates for the development of new cancer therapies.

Drug Discovery and Development

4-butoxy-N-(2-phenoxyphenyl)benzamide and its derivatives are valuable in drug discovery and development. Their diverse biological activities make them suitable for high-throughput screening in the search for new therapeutic agents . This can accelerate the development of new drugs for a variety of diseases.

Industrial Applications

Beyond medical applications, benzamide derivatives are also used in various industrial sectors. They are employed in the production of plastics, rubber, and paper . Their chemical properties make them useful as intermediates in the synthesis of other industrial chemicals.

Agricultural Uses

In agriculture, benzamide derivatives can be used as herbicides and pesticides . Their ability to inhibit the growth of certain plants and pests makes them valuable in crop protection and management.

属性

IUPAC Name |

4-butoxy-N-(2-phenoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3/c1-2-3-17-26-19-15-13-18(14-16-19)23(25)24-21-11-7-8-12-22(21)27-20-9-5-4-6-10-20/h4-16H,2-3,17H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUSIYNDFUOKLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butoxy-N-(2-phenoxyphenyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2620877.png)

![4-[(4-Chlorophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B2620878.png)

![N-[(4-chlorophenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2620879.png)

![N-(4-Chlorophenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2620882.png)

![N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}glycine](/img/structure/B2620884.png)

![1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride](/img/structure/B2620886.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2620893.png)

![8-(4-Ethoxyphenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2620894.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide](/img/structure/B2620900.png)